Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride

Salt selection Aqueous solubility Solid-state stability

Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride (CAS 1203685-30-6) is a racemic pyrrolidine-substituted benzoate ester supplied as the hydrochloride salt, with molecular formula C₁₂H₁₆ClNO₂ and a molecular weight of 241.71 g·mol⁻¹. The compound consists of a benzoic acid methyl ester core bearing a pyrrolidin-2-yl substituent at the para (4-) position, presented as the HCl salt to enhance aqueous solubility and handling characteristics relative to the free base form (CAS 908334-13-4).

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 1203685-30-6
Cat. No. B1425792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(pyrrolidin-2-yl)benzoate hydrochloride
CAS1203685-30-6
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2CCCN2.Cl
InChIInChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-4-9(5-7-10)11-3-2-8-13-11;/h4-7,11,13H,2-3,8H2,1H3;1H
InChIKeyHXDSVQMGMNSYNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride (CAS 1203685-30-6): Chemical Identity, Salt-Form Properties, and Procurement Baseline


Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride (CAS 1203685-30-6) is a racemic pyrrolidine-substituted benzoate ester supplied as the hydrochloride salt, with molecular formula C₁₂H₁₆ClNO₂ and a molecular weight of 241.71 g·mol⁻¹ [1]. The compound consists of a benzoic acid methyl ester core bearing a pyrrolidin-2-yl substituent at the para (4-) position, presented as the HCl salt to enhance aqueous solubility and handling characteristics relative to the free base form (CAS 908334-13-4) . Commercially available from multiple global suppliers at purity specifications of 95–98% (HPLC), it is classified as an organic building block and research intermediate, with a computed LogP of approximately 2.0 and a topological polar surface area (TPSA) of 38.3 Ų [1].

Why Generic Substitution of Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride Fails: Salt Form, Regiochemistry, and Stereochemistry as Procurement Decisive Factors


For procurement purposes, this compound cannot be freely interchanged with structurally similar analogs because three structural variables independently govern its experimental behavior: (i) the hydrochloride salt form confers aqueous solubility and solid-state stability advantages over the free base that are essential for reproducible reaction conditions in polar media ; (ii) the para-substitution regiochemistry determines the electronic and steric profile of the benzoate ring, directly influencing reactivity in downstream cross-coupling, amidation, or ester hydrolysis transformations compared with ortho- or meta-substituted isomers ; and (iii) the racemic nature (vs. single enantiomer) controls both cost-per-gram and absolute stereochemical outcome when the pyrrolidine nitrogen or the C-2 stereocenter participates in enantioselective transformations . Generic substitution without controlling for all three variables is a documented cause of failed reaction reproducibility in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride (1203685-30-6) vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Solubility and Handling Property Differentiation

The hydrochloride salt (CAS 1203685-30-6) is described by multiple suppliers as a white to off-white crystalline solid with solubility in water and polar organic solvents, whereas the free base (CAS 908334-13-4) is typically supplied as a liquid or low-melting solid with limited aqueous solubility . The salt form exhibits a formal hydrogen bond donor count of 2 (vs. 1 for the free base) and a hydrogen bond acceptor count of 3 (identical), derived from the protonated pyrrolidine NH₂⁺ and the ester carbonyl [1]. This difference in H-bond donor count directly impacts chromatographic retention, crystallization behavior, and compatibility with aqueous reaction media. No direct quantitative solubility measurement for this specific compound pair was identified in the public domain; this assessment is based on supplier-reported physical state descriptions and computed molecular descriptors, and is tagged accordingly.

Salt selection Aqueous solubility Solid-state stability Building block handling

Racemic Compound vs. Single Enantiomers: Procurement Cost and Availability Comparison

The racemic hydrochloride (CAS 1203685-30-6) is listed by supplier Leyan (China) with catalog availability at multiple scales (50 mg, 100 mg, 250 mg, 500 mg, 1 g) at standard building-block pricing tiers, with catalogue number 1405696 and 98% purity . In contrast, the (R)-enantiomer hydrochloride (CAS 1381927-79-2) is offered at 97% purity but at significantly higher unit cost (Fluorochem: 100 mg at £59.00, 250 mg at £145.00) . The (S)-enantiomer hydrochloride (CAS 1381929-06-1) is available at 95% HPLC purity from AKSci and at ≥97% from Aladdin with cold-chain storage requirement (2–8 °C), adding logistical cost . The racemate thus provides a cost advantage of approximately 2- to 5-fold per gram at comparable purity, based on cross-vendor price comparison for the 100–250 mg scale range.

Racemic synthesis Enantiopure building block Cost efficiency Stereochemical diversity

4-Position (para) vs. 3- and 2-Position Regioisomers: Synthetic Intermediate Utility

The para-substituted benzoate scaffold places the pyrrolidine ring and the methyl ester in a linear, symmetric disposition (C₂ axis through the aromatic ring), which maximizes the distance between the ester and the basic nitrogen and minimizes steric hindrance at the ester carbonyl [1]. This contrasts with the ortho-isomer (CAS 1203681-57-5) where the adjacent pyrrolidine and ester groups introduce steric compression that retards ester hydrolysis and amidation rates, and the meta-isomer (CAS 1203681-53-1) which presents a bent geometry altering the trajectory of the pyrrolidine vector in target binding pockets . The para-isomer has been explicitly cited as a key building block in the synthesis of human rhinovirus 3C protease inhibitors, where the linear p-substitution geometry is required for optimal fit within the S2 pocket of the protease active site . Although no side-by-side kinetic comparison of ester reactivity across the three regioisomers was identified, the distinct molecular geometries are well-established determinants of reactivity in nucleophilic acyl substitution and Pd-catalyzed cross-coupling reactions.

Regiochemistry Cross-coupling Medicinal chemistry building block SAR exploration

Physicochemical Descriptor Comparison: LogP, TPSA, and Fsp³ Differentiation from Morpholine and Piperidine Analogs

The computed LogP for the hydrochloride salt is reported as 2.00 (Fluorochem) with an Fsp³ (fraction of sp³-hybridized carbons) of 0.417, indicating a moderately lipophilic scaffold with balanced saturated carbon content . For comparison, the free base has a computed XLogP of 1.7 . A closely related morpholine analog, Methyl 4-[(3S)-morpholin-3-yl]benzoate hydrochloride (CAS 1391543-80-8), introduces an additional oxygen atom into the heterocycle, which reduces LogP (estimated ~1.2–1.4 based on the oxygen substitution effect) and increases TPSA, thereby shifting the compound into a more polar, less blood–brain barrier-permeable property space . The pyrrolidine scaffold of the target compound occupies a distinct physicochemical niche: higher basicity (pyrrolidine pKa ~10.6 for conjugate acid) vs. morpholine (pKa ~8.3), which affects protonation state at physiological pH and hence both solubility and membrane permeability profiles. No direct experimental LogP or pKa measurement for this specific compound was identified; values are computed and cross-referenced across multiple chemical databases.

Physicochemical properties Drug-likeness Fsp³ CNS MPO Lead optimization

Purity Specification and Batch-to-Batch Analytical QC: Vendor-Supplied Characterization Data Availability

The target compound is offered at a purity specification of 98% from multiple independent suppliers including AKSci (USA), Fluorochem (UK), and Leyan (China), with supporting analytical documentation . Bidepharm provides batch-specific QC data including NMR, HPLC, and GC for the related enantiopure analogs (CAS 1381927-79-2 and 1381929-06-1) at 95% purity, establishing a precedent for rigorous analytical characterization within this compound family . In contrast, the free base (CAS 908334-13-4) is less commonly stocked at equivalent purity levels from major Western suppliers, with typical catalog purity specifications of 95–97% . The 98% purity specification for the racemic hydrochloride, coupled with the MDL number MFCD08751357 that uniquely identifies this specific salt form in chemical inventory systems, provides procurement confidence that is not uniformly available across the analog space.

Analytical quality control Purity specification NMR HPLC Procurement confidence

Known Application in Antiviral Protease Inhibitor Research: Scaffold-Specific Precedent vs. Uncharacterized Analogs

Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride has been explicitly reported as a key building block in the synthesis of novel human rhinovirus (HRV) 3C protease inhibitors, with the resulting compounds demonstrating potent antiviral activity across a wide range of rhinovirus serotypes . The pyrrolidine-benzoate scaffold at the para-position provides a geometry that mimics proline-derived peptidomimetic elements recognized by the S2 pocket of picornaviral 3C proteases, a well-validated antiviral target [1]. This specific application has not been reported for the ortho- or meta-substituted regioisomers (CAS 1203681-57-5 and 1203681-53-1, respectively), nor for the morpholine analog (CAS 1391543-80-8). The free base (908334-13-4) would require an additional salt-formation or activation step prior to use in the aqueous coupling conditions typically employed in protease inhibitor synthesis. While quantitative IC₅₀ or EC₅₀ data for the building block itself are not available (the compound serves as a synthetic intermediate, not a final bioactive entity), the existence of a validated application precedent reduces the risk of investing synthetic effort into an unproductive scaffold direction.

Antiviral drug discovery 3C protease inhibitor Picornavirus Rhinovirus Building block validation

Optimal Procurement and Application Scenarios for Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride (1203685-30-6)


Early-Stage Medicinal Chemistry: Cost-Efficient Library Synthesis with Racemic para-Pyrrolidine-Benzoate Scaffold

When a medicinal chemistry program requires exploration of pyrrolidine-benzoate SAR without a pre-defined stereochemical requirement, the racemic hydrochloride (1203685-30-6) is the economically rational choice. At 98% purity with multi-gram availability, it enables parallel amide library synthesis, ester hydrolysis to the corresponding carboxylic acid, or reductive amination at the pyrrolidine nitrogen at a cost point approximately 2–5× lower per gram than the single enantiomers . The crystalline hydrochloride salt form ensures accurate weighing under ambient conditions and compatibility with polar aprotic solvents (DMF, DMSO, MeCN) commonly used in amide coupling and SNAr reactions .

Antiviral Protease Inhibitor Development: Validated Building Block for Picornaviral 3C Protease Targeting

Research groups pursuing inhibitors of human rhinovirus, enterovirus, or norovirus 3C/3C-like proteases should prioritize this building block based on its established use in synthesizing HRV 3C protease inhibitors with broad-spectrum antiviral activity . The para-substitution geometry correctly positions the pyrrolidine ring to serve as a proline-mimetic P2 ligand, while the methyl ester provides a synthetic handle for further diversification to amides, acids, or heterocycles . The hydrochloride salt can be used directly in aqueous coupling conditions without a separate salt-formation step, streamlining the synthetic route relative to free base starting materials [1].

Physicochemical Property-Driven Lead Optimization: Scaffold Selection Based on LogP, Fsp³, and Basicity

In lead optimization programs where balancing lipophilicity and basicity is critical (e.g., CNS drug discovery or oral bioavailability optimization), the pyrrolidine-benzoate scaffold (LogP ≈ 2.0, Fsp³ ≈ 0.42, pyrrolidine pKa ≈ 10.6) occupies a property space distinct from morpholine analogs (lower LogP, lower basicity) and piperidine analogs (higher LogP, similar basicity) . Selection of this building block thus contributes a defined increment to the composite molecular properties of the final compound, enabling rational, property-based library design rather than empirical trial-and-error .

Reliable Multi-Gram Scale-Up: High-Purity Intermediate with Multi-Supplier Sourcing Confidence

For process chemistry groups scaling promising hits to multi-gram quantities, the availability of 1203685-30-6 at 98% purity from at least three independent suppliers across three continents (AKSci in USA, Fluorochem in UK, Leyan in China) provides supply-chain redundancy that is not uniformly available for the regioisomeric (ortho, meta) or enantiopure analogs . The unique MDL identifier MFCD08751357 enables unambiguous cross-referencing in electronic laboratory notebooks and inventory management systems, reducing the risk of procurement errors when ordering from multiple vendors [1].

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